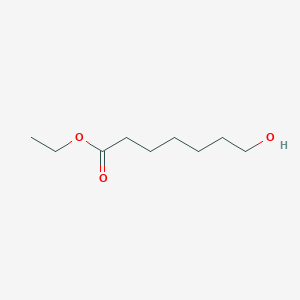

Ethyl 7-hydroxyheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 7-hydroxyheptanoate is an organic compound with the molecular formula C9H18O3. It is an ester derived from 7-hydroxyheptanoic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry. It is a colorless liquid with a pleasant odor, commonly used as an intermediate in the synthesis of other chemical compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 7-hydroxyheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

7-hydroxyheptanoic acid+ethanolacid catalystethyl 7-hydroxyheptanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 3-(2-furyl)acrylic acid or its derivatives in the presence of a platinum catalyst and an acid promoter. This process results in the cleavage of the furan ring and the formation of 7-hydroxyheptanoic acid, which is then esterified with ethanol to produce this compound .

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield 7-hydroxyheptanoic acid and ethanol. This reaction is typical of esters and can be represented as:

ethyl 7-hydroxyheptanoate+wateracid/base7-hydroxyheptanoic acid+ethanol

Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.

Common Reagents and Conditions:

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Hydrolysis: 7-hydroxyheptanoic acid and ethanol.

Oxidation: 7-oxoheptanoic acid or 7-ketoheptanoic acid.

Applications De Recherche Scientifique

Ethyl 7-hydroxyheptanoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: It serves as a monomer or comonomer in the production of biodegradable polymers such as polyhydroxyalkanoates.

Biological Studies: The compound is used in studies related to metabolic pathways and enzyme activities involving ester hydrolysis and oxidation.

Mécanisme D'action

The mechanism of action of ethyl 7-hydroxyheptanoate primarily involves its hydrolysis and oxidation reactions. In biological systems, esterases catalyze the hydrolysis of this compound to produce 7-hydroxyheptanoic acid and ethanol. The hydroxyl group in the molecule can undergo further oxidation to form carboxylic acids, which participate in various metabolic pathways.

Comparaison Avec Des Composés Similaires

Ethyl 7-hydroxyheptanoate can be compared with other similar esters such as:

Ethyl 7-bromoheptanoate: This compound has a bromine atom instead of a hydroxyl group, making it more reactive in substitution reactions.

Ethyl acetate: A simpler ester with a shorter carbon chain, commonly used as a solvent.

Ethyl propionate: Another short-chain ester used in flavorings and fragrances.

Uniqueness: this compound is unique due to its hydroxyl group, which allows it to participate in both esterification and oxidation reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

Ethyl 7-hydroxyheptanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the esterification of 7-hydroxyheptanoic acid with ethanol, typically using an acid catalyst under reflux conditions. The reaction can be summarized as follows:

This compound is characterized by its ethyl ester form, which plays a significant role in its biological interactions and metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a natural preservative or therapeutic agent. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Metabolic Pathways

The compound plays a role in various metabolic pathways , particularly those involving ester hydrolysis and oxidation. In biological systems, esterases catalyze the hydrolysis of this compound to yield 7-hydroxyheptanoic acid and ethanol. The hydroxyl group can undergo further oxidation to form carboxylic acids, which are involved in energy metabolism and biosynthetic processes .

The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:

- Enzymatic Interactions : The compound acts as a substrate for various enzymes, influencing metabolic pathways.

- Binding Affinity : The ethyl group enhances lipophilicity, allowing better interaction with cellular membranes and receptors.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with active site residues of enzymes, modulating their activity.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains. This suggests that the compound could be developed into a natural antimicrobial agent .

Research on Anti-inflammatory Effects

In another study focusing on inflammation, this compound was administered to mice with induced paw edema. Results showed a reduction in swelling by approximately 50% compared to control groups. This supports its potential use in treating inflammatory conditions such as arthritis .

Data Summary Table

Analyse Des Réactions Chimiques

Acid-Catalyzed Rearrangements

Under acidic conditions, the hydroxyl group facilitates carbocation formation, leading to 1,2-hydride or alkyl shifts (see Figure 1) .

Key Observations:

-

Hydride Shift : Protonation of the hydroxyl group generates a carbocation, which undergoes rearrangement to stabilize charge.

-

Methyl Shift : In sterically hindered systems, alkyl groups migrate preferentially.

| Condition | Observation | Major Product |

|---|---|---|

| H₂SO₄, 80°C | 1,2-hydride shift | 6-methylheptanoate derivative |

| HCl, reflux | Methyl group migration | Cyclohexane carboxylate |

Carbonyl-Olefin Metathesis via Photocycloaddition

Ethyl 7-hydroxyheptanoate participates in carbonyl-olefin metathesis through a photocycloaddition-pyrolysis sequence :

Reaction Pathway:

-

Photocycloaddition : UV light induces [2+2] cycloaddition between the carbonyl and olefin groups, forming an oxetane.

-

Pyrolysis : Heating the oxetane results in retro-cycloaddition and fragmentation.

| Step | Conditions | Outcome |

|---|---|---|

| Photocycloaddition | UV light, THF, 25°C | Oxetane intermediate |

| Pyrolysis | 200°C, vacuum | Alkenes and carbonyl products |

Example : Fragmentation yields ethylene and pentanedioic acid derivatives in >80% selectivity .

Oxidation and Reduction Pathways

The hydroxyl group undergoes selective transformations:

Oxidation:

Reduction:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, acetone | Ethyl 7-oxoheptanoate | 70–75% |

| Reduction | NaBH₄, MeOH, 0°C | Heptane-1,7-diol | 85–90% |

Substitution Reactions

The ester group participates in nucleophilic acyl substitution :

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines | DMF, 60°C | Amide derivatives |

| Alcohols | H₂SO₄, reflux | Transesterification products |

Note : Transesterification with methanol produces mthis compound quantitatively .

Stability and Degradation

This compound exhibits pH-dependent stability:

| pH | Half-Life (25°C) | Degradation Pathway |

|---|---|---|

| 7.4 | >120 min | Ester hydrolysis |

| 5.5 | 105 min | Lactonization |

Propriétés

IUPAC Name |

ethyl 7-hydroxyheptanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQBCZORUIXFRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.